

Application Notes and Protocols for Measuring PTAC Efficacy

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Compound of Interest

Compound Name: PTAC oxalate

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Introduction to Proteolysis Targeting Chimeras (PTACs)

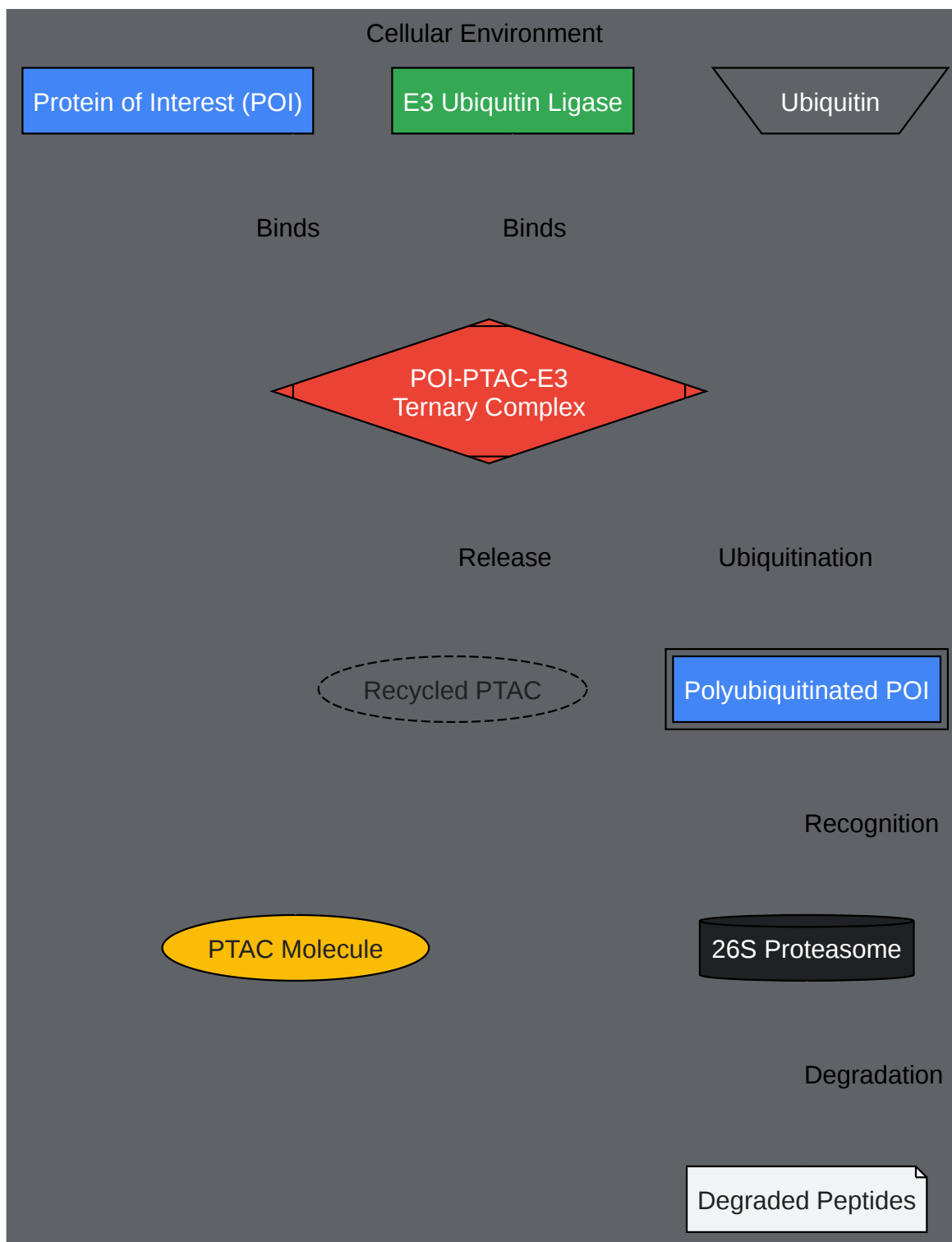
Proteolysis Targeting Chimeras (PTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.^{[1][2]} Unlike traditional small-molecule inhibitors that merely block the function of a protein, PTACs facilitate the complete removal of the protein of interest (POI).^[3] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).^{[1][4]} A PTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite complex formation brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. This catalytic mechanism allows a single PTAC molecule to induce the degradation of multiple target protein molecules.

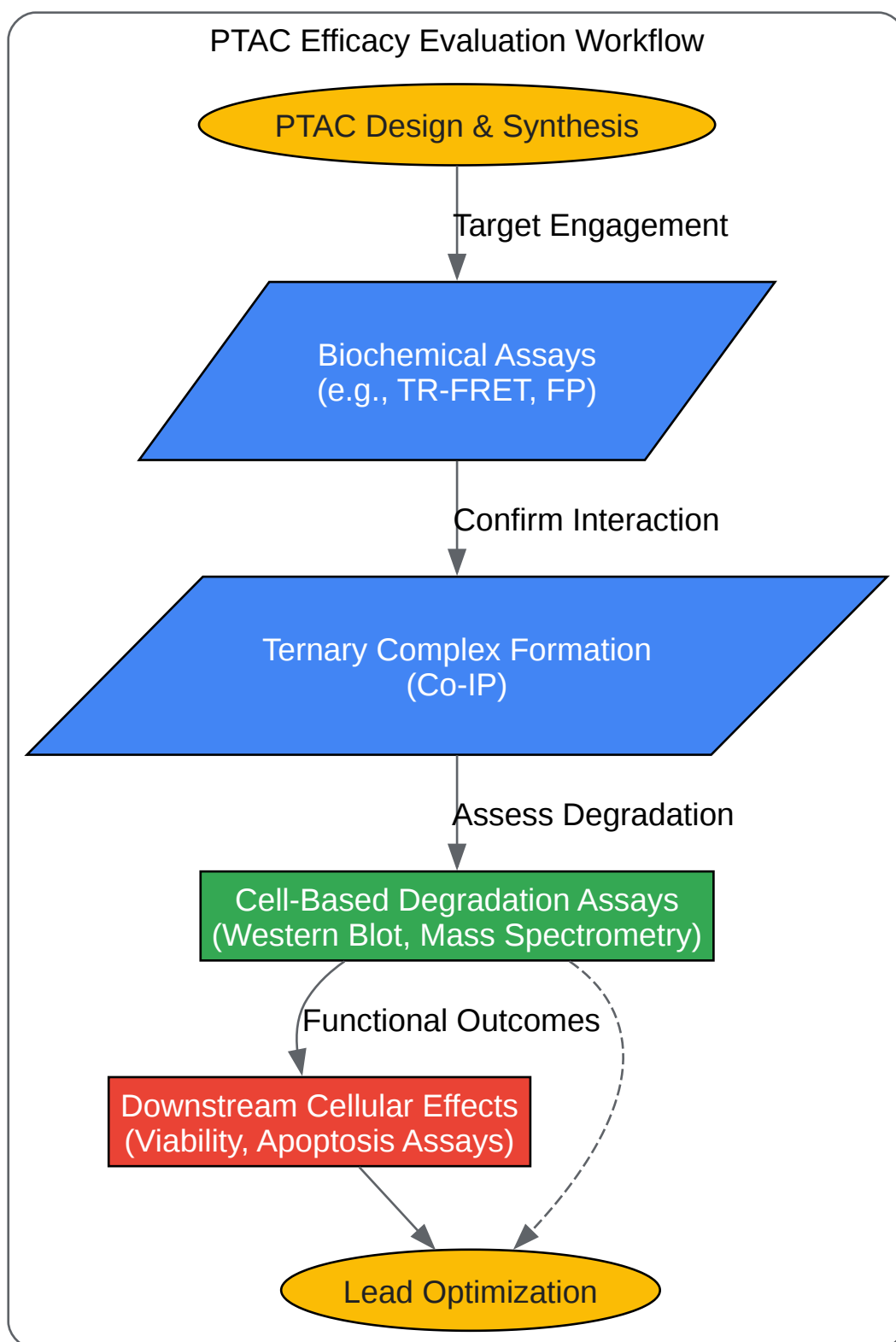
The efficacy of a PTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by parameters such as the DC50 (the concentration of the PTAC that results in 50% degradation of the target protein) and the Dmax (the maximum

percentage of protein degradation achieved). This document provides detailed protocols for key experimental techniques used to measure the efficacy of PTACs.

Signaling Pathway of PTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PTAC molecule in inducing the degradation of a target protein.





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References

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